1-Ethynylpyrene
Overview
Description
1-Ethynylpyrene is an organic compound with the chemical formula C18H10. It is a derivative of pyrene, featuring an ethynyl group at the 1-position. This compound is known for its strong fluorescent properties, making it valuable in various scientific applications .
Mechanism of Action
Target of Action
1-Ethynylpyrene is an aryl acetylenic compound that primarily targets cytochromes P450 1A1, 1A2, and 2B1 . These enzymes play a significant role in the detoxification of xenobiotics and the biosynthesis of many endogenous compounds .
Mode of Action
This compound acts as a mechanism-based inhibitor of P450s 1A1 and 1A2 and as a reversible inhibitor of P450 2B1 . The terminal acetylenic carbon atom (C18) of this compound is more likely to be the site of oxidation . This is consistent with the inhibition mechanism pathway that results in the formation of a reactive ketene intermediate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation process carried out by the cytochrome P450 enzymes . The compound’s interaction with these enzymes leads to the formation of a reactive ketene intermediate, which is a crucial step in the enzyme inhibition pathway .
Pharmacokinetics
It’s known that this compound is soluble in chloroform, dichloromethane, and toluene, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the inhibition of cytochromes P450 1A1, 1A2, and 2B1 . This inhibition can affect the body’s ability to detoxify xenobiotics and synthesize endogenous compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability within the body . Additionally, the compound needs to be stored in a light-avoiding, dry, and sealed container to prevent the influence of light and moisture . These factors can potentially impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Ethynylpyrene is known to interact with certain enzymes, particularly cytochromes P450 1A1, 1A2, and 2B1 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances in the body. The interaction between this compound and these enzymes can influence biochemical reactions, potentially affecting the metabolism of other substances .
Cellular Effects
In terms of cellular effects, this compound has been observed to cause remarkable absorption changes upon DNA hybridization when it is covalently attached to the 8-position of guanine . This suggests that this compound may have a significant impact on cellular processes, particularly those involving DNA and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochromes P450. It acts as an aryl acetylenic inhibitor of these enzymes, affecting their activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition, thereby influencing the biochemical reactions within the cell .
Temporal Effects in Laboratory Settings
This suggests that the effects of this compound may vary over time, potentially influencing long-term cellular function .
Metabolic Pathways
This compound is known to interact with cytochromes P450, which play a crucial role in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylpyrene can be synthesized through the reaction of pyrene with acetylene under appropriate conditions. This process involves the use of a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of solvents like chloroform, dichloromethane, and toluene .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketene intermediates.
Reduction: Although less common, reduction reactions can modify the ethynyl group.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate.
Reduction: May use reducing agents such as lithium aluminum hydride.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method.
Major Products:
Oxidation: Formation of reactive ketene intermediates.
Substitution: Formation of various substituted pyrene derivatives.
Scientific Research Applications
1-Ethynylpyrene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Propynylpyrene
- 4-Propynylpyrene
Comparison: 1-Ethynylpyrene is unique due to its specific ethynyl substitution at the 1-position, which imparts distinct fluorescent properties and inhibitory effects on cytochrome P450 enzymes. In comparison, 1-propynylpyrene and 4-propynylpyrene have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
1-ethynylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188527 | |
Record name | 1-Ethynylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34993-56-1 | |
Record name | 1-Ethynylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethynylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34993-56-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Ethynylpyrene acts as a mechanism-based inactivator (suicide inhibitor) of certain cytochrome P450 enzymes, particularly those belonging to the CYP1 family such as CYP1A1, CYP1A2, and CYP1B1. [, , , , , , ] This interaction involves the enzyme catalyzing the oxidation of this compound, which generates a reactive intermediate that binds irreversibly to the enzyme, either at the heme moiety or the apoprotein, leading to its inactivation. [, , , , ]
- Inhibition of PAH metabolism: this compound effectively inhibits the metabolism of various polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene. [, , , , , ] This inhibition stems from the inactivation of the P450 enzymes responsible for PAH bioactivation, consequently reducing the formation of reactive metabolites that can bind to DNA and cause mutations. [, , , ]
- Potentiation of AhR activity: Paradoxically, while inhibiting CYP1B1, this compound can enhance aryl hydrocarbon receptor (AhR) activity. [] This suggests a complex regulatory relationship between CYP1B1 activity and AhR activation, where CYP1B1 might regulate the potency of AhR ligands rather than directly affecting the formation of the AhR/Arnt complex. []
A:
- Spectroscopic data:
- UV-Vis Absorption: The ultraviolet absorption spectrum of this compound shows characteristic features similar to pyrene, with an enhanced p-band and a split in the lower-wavelength β-band due to the ethynyl substitution on the long axis of the molecule. []
- Fluorescence: this compound exhibits strong fluorescence, with its emission properties sensitive to the surrounding environment. [, , , ] This sensitivity arises from the influence of solvent polarity and hydrogen bonding on the excited state dynamics of the molecule. []
ANone: this compound demonstrates versatility in material science, particularly in the development of functional materials:
- Polymer synthesis: It serves as a monomer for synthesizing polymers like trans-poly(this compound) and cis-poly(this compound), exhibiting interesting optical and electrochemical properties, potentially valuable for electronic applications. [, , ]
- Fluorescent probes: When conjugated to DNA bases like guanine and cytosine, this compound exhibits significant absorption changes upon DNA hybridization, serving as an effective optical label for DNA hybridization assays and molecular beacons. []
- Solid-state emissive materials: Incorporation of this compound into o-carborane dyads leads to highly luminescent solid-state emissive materials with potential applications in various fields. []
ANone: While this compound itself doesn't typically function as a catalyst, its unique reactivity makes it a valuable tool in various applications:
- Click chemistry: The ethynyl group in this compound makes it amenable to copper-free click chemistry reactions with azide-functionalized materials. [] This strategy enables the facile functionalization of surfaces, such as ZnO nanorod films, with this compound for sensing applications or the incorporation of biomolecules like biotin. []
- Surface modification: The ability of this compound to interact with graphene through π-π stacking makes it a suitable stabilizer for preparing pristine graphene/polysiloxane films and networks, leading to materials with enhanced conductivity. []
ANone: While the provided abstracts don't delve into the specifics of computational studies on this compound, this field offers valuable tools for understanding its properties:
- Electronic structure calculations: Density functional theory (DFT) calculations can elucidate the electronic structure of this compound and its derivatives, providing insights into their optical and electrochemical properties. [] These calculations can be used to understand the influence of substituents on the electronic structure and predict the properties of new derivatives.
ANone: Research on this compound and its analogs reveals key SAR insights:
- Ethynyl group is crucial: The ethynyl group is essential for the mechanism-based inhibition of cytochrome P450s. Replacing it with a vinyl group, as in 1-vinylpyrene, reduces the inhibitory potency, indicating the importance of the triple bond for generating the reactive intermediate. [, , ]
- Aromatic ring system influences selectivity: The size and shape of the aromatic ring system, along with the position of the ethynyl group, significantly impact the selectivity of inhibition towards different P450 isoforms. For example, 9-ethynylphenanthrene exhibits higher inhibitory potency than this compound towards CYP2B enzymes. []
- Pyrene ring is not strictly required: While the pyrene ring contributes to the inhibitory activity, it's not strictly required. Compounds like 2-ethynylnaphthalene still demonstrate inhibitory activity, albeit with potentially different selectivity profiles. [, ]
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